2-CHLORO-N~1~-(3-{1-[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE
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Overview
Description
2-CHLORO-N~1~-(3-{1-[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a chloro group and a hydrazono group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N~1~-(3-{1-[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The chloro group is introduced via chlorination reactions, while the hydrazono group is added through hydrazone formation reactions. Common reagents used in these reactions include thionyl chloride for chlorination and hydrazine derivatives for hydrazone formation. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N~1~-(3-{1-[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-CHLORO-N~1~-(3-{1-[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-N~1~-(3-{1-[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-N~1~-(3-{1-[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE: shares similarities with other benzamide derivatives and hydrazone-containing compounds.
N-(4-METHOXYBENZOYL)-N’-(2-CHLOROPHENYL)HYDRAZONE: Similar structure but different substitution pattern.
4-METHOXYBENZOYLHYDRAZONE: Lacks the chloro group and has different reactivity.
Uniqueness
The unique combination of the chloro and hydrazono groups in this compound provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[3-[(Z)-N-[(4-methoxybenzoyl)amino]-C-methylcarbonimidoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3/c1-15(26-27-22(28)16-10-12-19(30-2)13-11-16)17-6-5-7-18(14-17)25-23(29)20-8-3-4-9-21(20)24/h3-14H,1-2H3,(H,25,29)(H,27,28)/b26-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSGEWMIVVIMFN-YSMPRRRNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)OC)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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